molecular formula C7H14O3S B6217698 (4E)-hex-4-en-1-yl methanesulfonate CAS No. 60653-76-1

(4E)-hex-4-en-1-yl methanesulfonate

Cat. No. B6217698
CAS RN: 60653-76-1
M. Wt: 178.2
InChI Key:
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Description

(4E)-hex-4-en-1-yl methanesulfonate, commonly referred to as HEM, is an organic compound that has been studied extensively for its potential applications in the scientific research and laboratory settings. It is a colorless, odorless, water-soluble compound that is relatively stable and easy to handle. HEM has found use in a variety of scientific disciplines, ranging from biochemistry and physiology to pharmacology and toxicology.

Scientific Research Applications

HEM has been used in a variety of scientific research applications. It has been used in studies of the mechanisms of action of drugs, in studies of the biochemical and physiological effects of drugs, and in studies of the toxicology of drugs. It has also been used in studies of the metabolism of drugs, in studies of the pharmacokinetics of drugs, and in studies of the pharmacodynamics of drugs. In addition, HEM has been used in studies of the effects of drugs on the central nervous system, in studies of the effects of drugs on the cardiovascular system, and in studies of the effects of drugs on the immune system.

Mechanism of Action

The mechanism of action of HEM is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase. HEM is thought to act by blocking the activity of these enzymes, which results in the inhibition of the production of certain metabolites, such as prostaglandins and leukotrienes. This inhibition of the production of these metabolites is thought to be responsible for the biochemical and physiological effects of HEM.
Biochemical and Physiological Effects
The biochemical and physiological effects of HEM have been studied extensively in both in vitro and in vivo studies. In vitro studies have demonstrated that HEM is able to inhibit the production of certain metabolites, such as prostaglandins and leukotrienes. In vivo studies have demonstrated that HEM is able to reduce inflammation, reduce pain, and reduce the risk of cardiovascular disease. In addition, HEM has been shown to have anti-tumor and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of HEM in laboratory experiments has several advantages. First, it is relatively stable and easy to handle. Second, it is water-soluble, which makes it easy to work with in aqueous solutions. Third, it is relatively nontoxic, which makes it safe to use in laboratory experiments. However, there are some limitations to the use of HEM in laboratory experiments. First, it is not very soluble in organic solvents, which can limit its use in certain experiments. Second, it can be difficult to accurately measure its concentration in solution, which can make it difficult to accurately measure its effects.

Future Directions

HEM has a great potential for future research. First, further research is needed to better understand its mechanism of action. Second, further research is needed to better understand its biochemical and physiological effects. Third, further research is needed to better understand its potential therapeutic applications. Fourth, further research is needed to better understand its potential toxicological effects. Fifth, further research is needed to better understand its potential applications in drug discovery and development. Finally, further research is needed to better understand its potential applications in the diagnosis and treatment of diseases.

Synthesis Methods

HEM can be synthesized using a variety of methods, including the use of methanol, sulfuric acid, and sodium hypochlorite. The most common method is the direct synthesis of HEM from methanol and sulfuric acid. This method involves the reaction of methanol with sulfuric acid in an aqueous solution, which yields HEM and water. The reaction is typically carried out at a temperature of around 100°C and a pressure of around 1 atmosphere.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4E)-hex-4-en-1-yl methanesulfonate involves the reaction of (4E)-hex-4-en-1-ol with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "(4E)-hex-4-en-1-ol", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add (4E)-hex-4-en-1-ol to a flask containing a base and a solvent.", "Add methanesulfonyl chloride dropwise to the flask while stirring.", "Allow the reaction mixture to stir at room temperature for several hours.", "Extract the product with a suitable solvent.", "Purify the product by distillation or column chromatography." ] }

CAS RN

60653-76-1

Molecular Formula

C7H14O3S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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